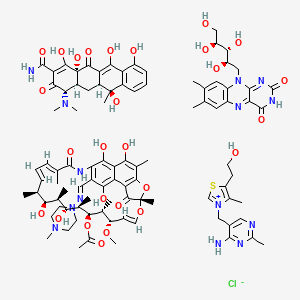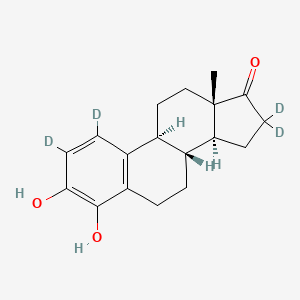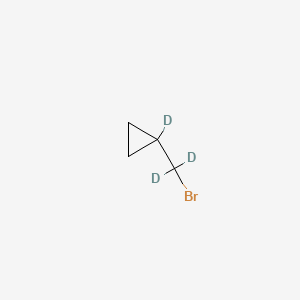
N-Formyl Octabase-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl Octabase-d3 is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is a derivative of Octabase, a cyclic peptide known for its bioactivity against cancer cells. The molecular formula of this compound is C18H20D3NO2, and it has a molecular weight of 288.39 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Formyl Octabase-d3 involves the reaction of N-Formyl Octabase with deuterium-labeled reagents. One common method involves the use of phosphoric acid as a catalyst to form the cyclized derivative, N-Formyl Dextromethorphan . The reaction is typically carried out under nitrogen atmosphere at a temperature range of 65-70°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using ionic liquids as solvents to minimize the use of volatile organic solvents, which are hazardous to the environment . This method is eco-friendly and provides high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Formyl Octabase-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-Formyl Dextromethorphan and other morphinan derivatives .
Scientific Research Applications
N-Formyl Octabase-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential bioactivity against cancer cells.
Medicine: this compound is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
N-Formyl Dextromethorphan: A cyclized derivative of N-Formyl Octabase-d3, known for its use in cough suppressants.
Octabase: The parent compound, a cyclic peptide with bioactivity against cancer cells.
Morphinan Derivatives: Compounds with similar structures and pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and bioactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1795785-83-9 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
288.405 |
IUPAC Name |
(1S)-1-[[4-(trideuteriomethoxy)phenyl]methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m0/s1/i1D3 |
InChI Key |
XSOPBBOEINVWML-CAGSJYCBSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O |
Synonyms |
(S)-3,4,5,6,7,8-Hexahydro-1-[[4-(methoxy-d3)phenyl]methyl]-2(1H)-isoquinolinecarboxaldehyde-d3; (+)-3,4,5,6,7,8-hexahydro-1-[p-(methoxy-d3)benzyl]-2(1H)-Isoquinolinecarboxaldehyde; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)






